

physical and chemical properties of tetraphenylphosphonium tetraphenylborate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tetraphenylphosphonium tetraphenylborate
Cat. No.:	B099826

[Get Quote](#)

An In-depth Technical Guide to Tetraphenylphosphonium Tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of **tetraphenylphosphonium tetraphenylborate** (TPPB). It includes detailed experimental protocols and data presented in a clear, accessible format to support its application in research and development.

Core Properties

Tetraphenylphosphonium tetraphenylborate is a salt composed of a tetraphenylphosphonium cation and a tetraphenylborate anion. Its molecular formula is $C_{48}H_{40}BP$, and it has a molecular weight of approximately 658.62 g/mol .^[1] This compound typically appears as a white to off-white crystalline solid.^[2]

Physical Properties

The physical characteristics of TPPB are summarized in the table below, providing a baseline for its handling and application in various experimental setups.

Property	Value	Reference
Molecular Formula	C ₄₈ H ₄₀ BP	[1]
Molecular Weight	658.62 g/mol	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	approx. 305 °C	[3][4]
Solubility in Water	Insoluble	[5]
Solubility in Organic Solvents	Good solubility in common organic solvents like chloroform and dimethylformamide.	[6]
Storage Temperature	Room Temperature, under inert atmosphere	[3][4][7]

Chemical Properties

TPPB is known for its stability and its utility in various chemical reactions, particularly as a phase-transfer catalyst and a supporting electrolyte. The large, lipophilic nature of both the cation and anion contributes to its solubility in organic solvents and its ability to facilitate reactions between immiscible phases.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of TPPB. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of TPPB are characterized by signals corresponding to the phenyl protons and carbons of both the tetraphenylphosphonium cation and the tetraphenylborate anion. Due to the high symmetry of the ions, the spectra are relatively simple.

¹H NMR: The proton NMR spectrum typically shows a complex multiplet in the aromatic region, usually between 7.0 and 8.0 ppm, arising from the overlapping signals of the phenyl protons on both the cation and the anion.

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings attached to the phosphorus and boron atoms.

Note: Specific peak assignments can vary slightly depending on the solvent and the spectrometer's field strength.

Infrared (IR) Spectroscopy

The IR spectrum of TPPB displays characteristic absorption bands corresponding to the vibrational modes of the phenyl groups and the P-C and B-C bonds.

Wavenumber (cm ⁻¹)	Assignment
~3050	Aromatic C-H stretching
~1580	C=C aromatic ring stretching
~1480, 1435	C=C aromatic ring stretching
~1100	P-C stretching
~725, 690	C-H out-of-plane bending

Experimental Protocols

This section provides detailed methodologies for the synthesis of TPPB and its application in the fabrication of an ion-selective electrode.

Synthesis of Tetraphenylphosphonium Tetraphenylborate

The synthesis of TPPB is typically achieved through a straightforward salt metathesis reaction between a tetraphenylphosphonium halide and an alkali metal tetraphenylborate in a suitable solvent.

Materials:

- Tetraphenylphosphonium bromide (TPPB)
- Sodium tetraphenylborate (NaTPB)
- Ethanol
- Deionized water
- Filter paper
- Beakers, magnetic stirrer, and filtration apparatus

Procedure:

- Prepare a solution of tetraphenylphosphonium bromide in ethanol.
- In a separate beaker, prepare a solution of sodium tetraphenylborate in a minimal amount of a water-ethanol mixture.
- Slowly add the sodium tetraphenylborate solution to the stirred solution of tetraphenylphosphonium bromide.
- A white precipitate of **tetraphenylphosphonium tetraphenylborate** will form immediately.
- Continue stirring the mixture for 30 minutes to ensure complete precipitation.
- Collect the precipitate by vacuum filtration.
- Wash the precipitate with deionized water to remove any remaining sodium bromide.
- Further wash the precipitate with a small amount of cold ethanol.
- Dry the product in a vacuum oven at a moderate temperature (e.g., 60 °C) to obtain the pure **tetraphenylphosphonium tetraphenylborate**.

Fabrication of a TPPB-Based Ion-Selective Electrode

TPPB can be used as an ionophore in the membrane of an ion-selective electrode (ISE) for the detection of specific anions. This protocol outlines the general steps for fabricating such an electrode.

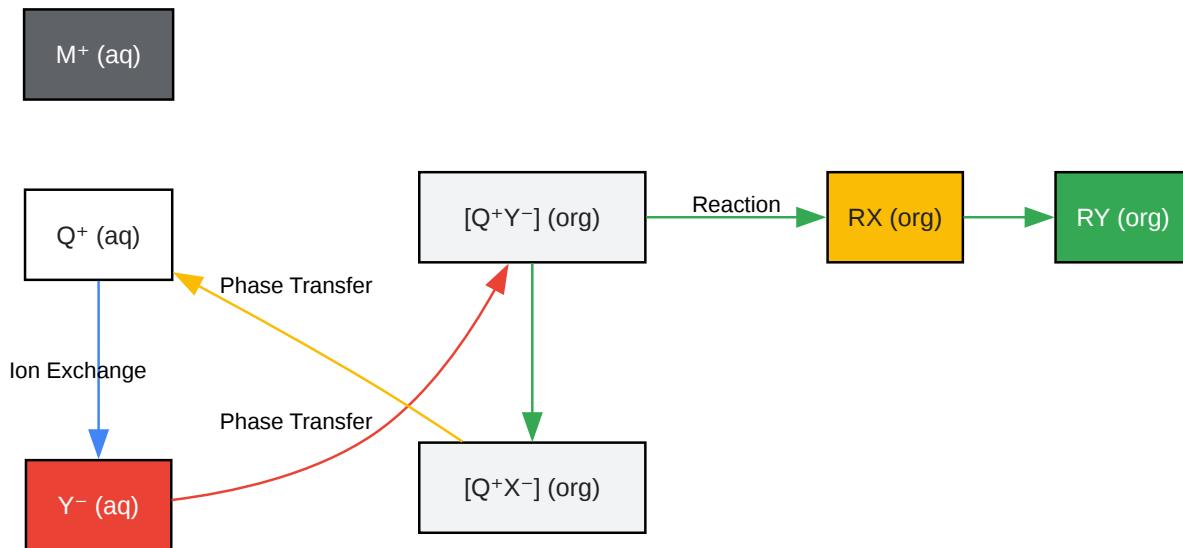
Materials:

- **Tetrphenylphosphonium tetrphenylborate** (ionophore)
- Poly(vinyl chloride) (PVC)
- A plasticizer (e.g., dioctyl phthalate - DOP)
- Tetrahydrofuran (THF)
- Glass tube or electrode body
- Internal reference electrode (e.g., Ag/AgCl)
- Internal filling solution (containing a fixed concentration of the ion of interest)

Procedure:

- Prepare the membrane cocktail by dissolving appropriate amounts of PVC, the plasticizer, and TPPB in THF. A typical ratio might be 33% PVC, 66% plasticizer, and 1% ionophore by weight.
- Stir the mixture until all components are fully dissolved and a homogenous solution is obtained.
- Dip the end of a clean glass tube into the membrane cocktail and withdraw it slowly.
- Allow the solvent to evaporate in a controlled manner, leaving a thin, uniform membrane across the tip of the tube. This process may be repeated to achieve the desired membrane thickness.
- Let the membrane dry completely for several hours.
- Fill the electrode body with the internal filling solution.

- Insert the internal reference electrode into the filling solution.
- Condition the newly fabricated ISE by soaking it in a solution of the target ion for several hours before use.

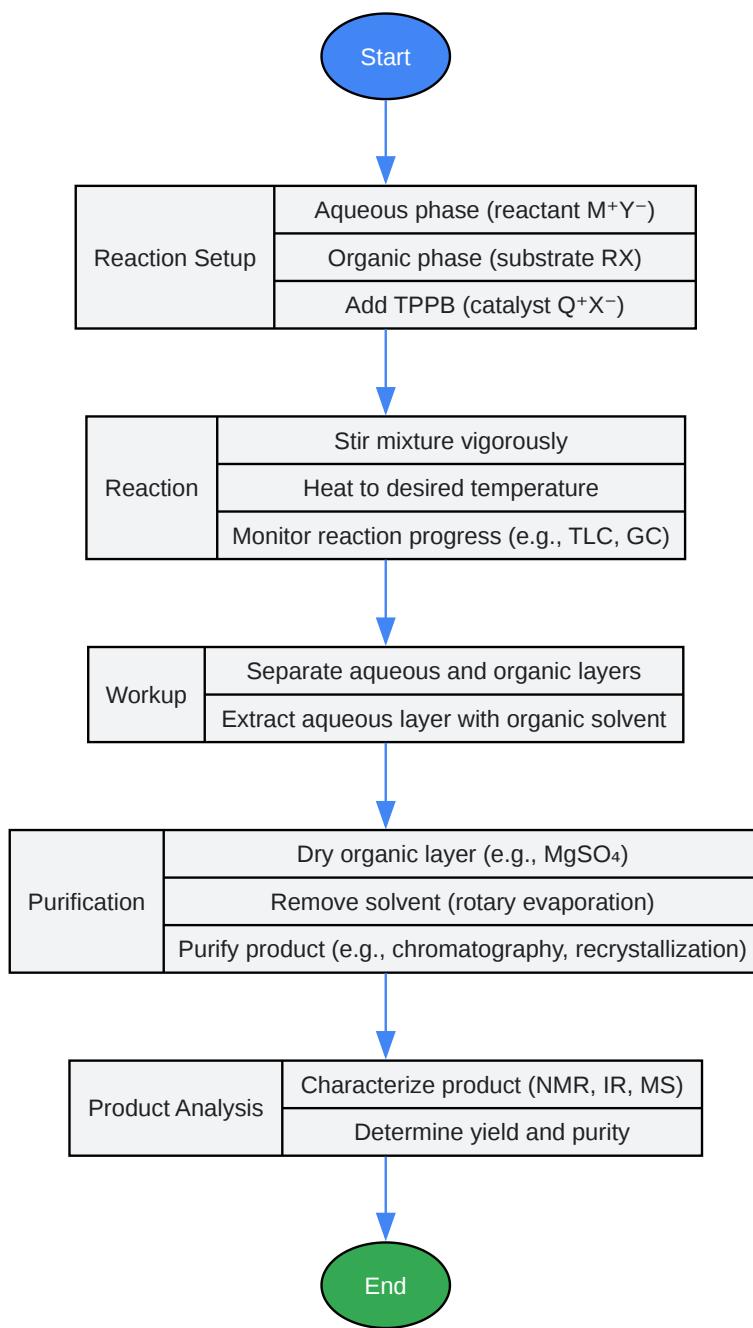

Key Applications and Mechanisms

TPPB's unique properties make it a valuable tool in several areas of chemical research. This section explores its role in phase-transfer catalysis.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[6][8][9] Tetraphenylphosphonium salts, like TPPB, are excellent phase-transfer catalysts due to the lipophilic nature of the cation.[6]

The mechanism involves the tetraphenylphosphonium cation forming an ion pair with the reactant anion from the aqueous phase. This bulky, organic-soluble cation then transports the anion into the organic phase, where it can react with the organic substrate.[6][8] After the reaction, the catalyst cation can return to the aqueous phase to transport another anion, thus continuing the catalytic cycle.[6]



[Click to download full resolution via product page](#)

Caption: Mechanism of Phase-Transfer Catalysis.

Experimental Workflow for Synthesis

The synthesis of a target organic molecule using TPPB as a phase-transfer catalyst follows a general workflow. This diagram illustrates the key steps from reaction setup to product isolation.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for a PTC-mediated Synthesis.

Thermal Analysis

Understanding the thermal stability of TPPB is critical for its use in applications that may involve elevated temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques for this characterization. While specific TGA/DSC data

for TPPB is not readily available in the cited literature, data for the related compound tetraphenylphosphonium bromide (TPPB·2H₂O) shows a decomposition point of 435 °C, indicating high thermal stability for the tetraphenylphosphonium cation.[10] TGA measures weight loss as a function of temperature, indicating decomposition, while DSC measures the heat flow associated with thermal transitions like melting and decomposition.[11][12]

Safety Information

As with all chemicals, appropriate safety precautions should be taken when handling **tetraphenylphosphonium tetraphenylborate**. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to use personal protective equipment such as gloves and safety glasses. The compound should be handled in a well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis routes of Tetraphenylborate [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. TETRAHENYLPHOSPHONIUM TETRAHENYLBORATE | 15525-15-2 [amp.chemicalbook.com]
- 4. 15525-15-2 CAS MSDS (TETRAHENYLPHOSPHONIUM TETRAHENYLBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. nbinfo.com [nbinfo.com]
- 7. abechem.com [abechem.com]
- 8. Phase transfer catalysis | PPTX [slideshare.net]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Growth and Characterization of Tetraphenylphosphonium Bromide Crystal [mdpi.com]

- 11. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 12. rjleegroup.com [rjleegroup.com]
- To cite this document: BenchChem. [physical and chemical properties of tetraphenylphosphonium tetraphenylborate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099826#physical-and-chemical-properties-of-tetraphenylphosphonium-tetraphenylborate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com